molecular formula C6H6INO B1372737 2-Hydroxy-3-iodo-5-methylpyridine CAS No. 313678-93-2

2-Hydroxy-3-iodo-5-methylpyridine

Cat. No. B1372737
CAS RN: 313678-93-2
M. Wt: 235.02 g/mol
InChI Key: ASWXKNUHPBTHJI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodo-5-methylpyridine is a laboratory chemical with the CAS number 313678-93-2 . It is used for various purposes in scientific research and development .


Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3-iodo-5-methylpyridine is C6H6INO . The molecular weight is 235.02 .


Physical And Chemical Properties Analysis

2-Hydroxy-3-iodo-5-methylpyridine is a solid at room temperature . The storage temperature is recommended to be at 0-8°C .

Scientific Research Applications

Molecular and Vibrational Analysis

  • Conformational Stability and Vibrational Studies : Research by Balachandran, Lakshmi, and Janaki (2012) analyzed the conformational stability of pyridine derivatives using vibrational analysis. They utilized infrared absorption and Raman spectroscopy combined with theoretical simulations for understanding molecular stability and bond strength (Balachandran, Lakshmi, & Janaki, 2012).

Retinoprotective Effect

  • Retinoprotective Research : A study by Peresypkina et al. (2020) evaluated the retinoprotective effects of a related compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, in a rat model. The study indicated the potential for retinoprotective applications (Peresypkina et al., 2020).

Crystallography and Structural Analysis

  • Molecular and Crystal Structure Analysis : Research by Kucharska et al. (2010) focused on the molecular and crystal structures of similar pyridine compounds. They employed quantum chemical calculations to analyze vibrational modes and hydrogen bonds, offering insights into the structure of related compounds (Kucharska et al., 2010).

Synthetic Chemistry and Chemical Reactions

  • Synthesis and Reactivity Studies : A study by Yoshimura et al. (2011) explored the synthesis and reactivity of 2-iodylpyridines. They demonstrated how these compounds could be used as recyclable reagents for oxidation reactions, which is crucial in synthetic chemistry (Yoshimura et al., 2011).

Pharmaceutical Applications

  • PET Imaging in Neurological Research : Kumata et al. (2015) developed a tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for PET imaging of fatty acid amide hydrolase in brains. This showcases the use of pyridine derivatives in advanced imaging techniques (Kumata et al., 2015).

Safety and Hazards

2-Hydroxy-3-iodo-5-methylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

3-iodo-5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWXKNUHPBTHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654784
Record name 3-Iodo-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313678-93-2
Record name 3-Iodo-5-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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